tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Overview
Description
Tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Halo-Substituted Compounds
Researchers have developed methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl nitrite in the presence of trimethylsilyl halides. This process is part of a broader effort to create compounds with potential pharmacological activities (Ivanov et al., 2017).
Role in Targeted PROTAC Molecule Synthesis
The compound plays a critical role as an intermediate in the synthesis of targeted PROTAC molecules, demonstrating its importance in drug discovery and development processes (Zhang et al., 2022).
Convertible Reagent in Ugi Reaction
This compound has been utilized in Ugi reactions, where tert-butyl amides undergo cyclization to form dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions, showcasing its versatility in synthesizing complex heterocyclic structures (Nikulnikov et al., 2009).
Development of Acetyl-CoA Carboxylase Inhibitors
Its application extends to the synthesis of acetyl-CoA carboxylase inhibitors, where it contributes to the development of compounds with potential therapeutic benefits (Huard et al., 2012).
Reactivity Studies
Research on the reactivity of related compounds has led to the development of novel synthetic pathways and derivatives, highlighting the compound's importance in organic chemistry (Mironovich & Shcherbinin, 2014).
properties
IUPAC Name |
tert-butyl 3-(ethoxycarbonylamino)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)14-10-8-6-17(7-9(8)15-16-10)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKPGOWYLWYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NNC2=C1CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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